An In-depth Technical Guide to Cyclohexane-1,4-dicarbaldehyde: Properties, Synthesis, and Applications
An In-depth Technical Guide to Cyclohexane-1,4-dicarbaldehyde: Properties, Synthesis, and Applications
Introduction
Cyclohexane-1,4-dicarbaldehyde (CHDA) is a bifunctional organic compound featuring a cyclohexane ring substituted with two aldehyde groups at the 1 and 4 positions.[1] This symmetrical dialdehyde is a versatile building block in modern organic synthesis, primarily due to the high reactivity of its aldehyde functionalities.[2] These groups are susceptible to nucleophilic addition, making CHDA an ideal precursor for a diverse range of more complex molecules, including heterocyclic compounds and ligands for coordination chemistry.[2] Its significance extends to materials science, where it serves as a monomer in polymerization reactions, and to pharmaceutical development, where its derivatives have been investigated for various therapeutic applications.[2][3]
A critical feature of cyclohexane-1,4-dicarbaldehyde is its stereoisomerism. The relative orientation of the two aldehyde groups gives rise to cis and trans isomers, whose distinct three-dimensional structures profoundly influence their physical properties, reactivity, and suitability for specific applications. This guide provides a comprehensive technical overview of the fundamental properties, synthesis, and key applications of both cis and trans-cyclohexane-1,4-dicarbaldehyde, tailored for researchers, scientists, and professionals in drug development.
Stereochemistry: The Decisive Factor
The non-planar, chair-like conformation of the cyclohexane ring dictates that the two aldehyde substituents in cyclohexane-1,4-dicarbaldehyde can exist in two distinct spatial arrangements:
-
cis-isomer: Both aldehyde groups are on the same face of the cyclohexane ring. In the most stable chair conformation, one aldehyde group will be in an axial position and the other in an equatorial position.
-
trans-isomer: The aldehyde groups are on opposite faces of the ring. The most stable conformation for the trans-isomer has both aldehyde groups in equatorial positions, which minimizes steric hindrance.
This stereochemical difference is not trivial; it has significant consequences for the molecule's properties. The trans-isomer is generally more stable and its extended conformation can enhance reactivity in polymerization reactions.[2][4] The separation and selective synthesis of these isomers are crucial for controlling the architecture and properties of resulting materials, such as polymers.[2][4] For instance, in polyesters derived from related cyclohexane monomers, a high trans-isomer content leads to semi-crystalline materials with superior thermal properties, while a higher cis-isomer content results in amorphous polymers.[4][5]
Synthesis and Purification
Several synthetic routes have been established for cyclohexane-1,4-dicarbaldehyde, including the oxidation of the corresponding diol (1,4-cyclohexanedimethanol), hydroformylation, and high-temperature pyrolysis.[2][3][6] The oxidation of 1,4-cyclohexanedimethanol (CHDM) is an efficient method often catalyzed by enzymes or chemical oxidants.[3] Another common laboratory and industrial preparation involves the pyrolysis of 1,4-bis(allyloxymethyl)cyclohexane.[6][7][8]
Detailed Experimental Protocol: Synthesis via Oxidation of 1,4-Cyclohexanedimethanol
This protocol is based on an engineered alcohol oxidase method, which offers a biocatalytic route to CHDA.[3]
Objective: To synthesize cyclohexane-1,4-dicarbaldehyde (CHDA) from 1,4-cyclohexanedimethanol (CHDM) using a whole-cell catalyst.
Materials:
-
E. coli cells engineered with a variant alcohol oxidase (e.g., W4 variant S101A/H351V/N378S/Q329N).[3]
-
1,4-Cyclohexanedimethanol (CHDM)
-
Potassium phosphate buffer (100 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
Catalase
-
3 L Fermenter
Procedure:
-
Prepare a 1 L solution of air-saturated potassium phosphate buffer (100 mM, pH 8.0).
-
Suspend 30 g·L⁻¹ (wet weight) of the engineered E. coli whole-cell catalyst in the buffer.
-
Add 1,4-cyclohexanedimethanol (CHDM) to a final concentration of 0.5 M (72 g·L⁻¹).
-
Add DMSO to a final concentration of 5% (v/v) to aid substrate solubility.
-
Add catalase to a final concentration of 0.1 g·L⁻¹ to decompose the hydrogen peroxide byproduct.
-
Transfer the reaction mixture to a 3 L fermenter and stir at 30 °C.
-
Monitor the reaction progress by taking aliquots (e.g., 500 µL) at regular intervals.
-
The concentration of CHDA can be determined by Gas Chromatography (GC) analysis.[3]
Validation: The identity and purity of the synthesized CHDA should be confirmed using spectroscopic methods such as NMR and IR, comparing the obtained spectra with reference data.
Physicochemical and Spectroscopic Properties
The physical and spectroscopic properties of cyclohexane-1,4-dicarbaldehyde are influenced by its isomeric form. The data presented below is a compilation from various sources.
Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₂O₂ | [1] |
| Molecular Weight | 140.18 g/mol | [1][9] |
| Appearance | Colorless to light yellow liquid | [10] |
| Melting Point | 16-18 °C | [10] |
| Boiling Point | 78-81 °C at 0.1 Torr | [10] |
| Density (Predicted) | 1.172 ± 0.06 g/cm³ | [10] |
| Storage Temperature | -20°C, under nitrogen | [10] |
Spectroscopic Data
Spectroscopic analysis is essential for identifying and distinguishing between the cis and trans isomers.
| Technique | Isomer | Observed Signals and Interpretation |
| ¹³C NMR | Mixture | Spectral data is available and can be used for structural confirmation.[11] |
| ¹H NMR | Mixture | Complex multiplets for the cyclohexane ring protons and a characteristic signal for the aldehyde protons (-CHO). |
| FTIR | Mixture | A strong absorption band characteristic of the C=O stretch in aldehydes, typically around 1720-1740 cm⁻¹. |
| Mass Spec (GC-MS) | Mixture | The molecular ion peak (M⁺) would be expected at m/z = 140. |
Reactivity and Chemical Transformations
The two aldehyde groups in cyclohexane-1,4-dicarbaldehyde are the centers of its reactivity. They readily undergo nucleophilic addition and condensation reactions, making CHDA a valuable bifunctional building block.[2]
Key reactions include:
-
Oxidation: The aldehyde groups can be oxidized to carboxylic acids, yielding cyclohexane-1,4-dicarboxylic acid.
-
Reduction: Reduction of the aldehydes, for example via a Tollens reaction or catalytic hydrogenation, produces 1,4-cyclohexanedimethanol.[6][7]
-
Condensation: CHDA reacts with primary amines to form imines (Schiff bases). When reacted with diamines, it can form macrocyclic structures or polymers.[2] This reactivity is fundamental to its use in polymer chemistry.
Caption: Key chemical transformations of cyclohexane-1,4-dicarbaldehyde.
Applications in Research and Development
The unique bifunctional and stereoisomeric nature of cyclohexane-1,4-dicarbaldehyde makes it a valuable molecule in several fields.
Polymer and Materials Science
CHDA serves as a monomer or cross-linking agent in the synthesis of polymers. Its reaction with diamines or other difunctional molecules leads to the formation of polyimines or other condensation polymers.[2] The stereochemistry of the CHDA monomer is critical in defining the final properties of the polymer, such as crystallinity and thermal stability.[4] For example, the more linear and rigid trans-isomer tends to produce polymers with higher melting points and greater mechanical strength compared to the kinked structure of the cis-isomer.[4][5] It is also used to create thermotropic liquid crystals for optical displays.[3]
Organic Synthesis
As a symmetrical dialdehyde, CHDA is an important starting material for synthesizing complex cyclic and polycyclic structures. Its ability to undergo intramolecular and intermolecular condensation reactions is leveraged to build intricate molecular architectures.[2]
Pharmaceutical and Agrochemical Development
In drug discovery, CHDA and its derivatives are explored as intermediates for synthesizing active pharmaceutical ingredients (APIs).[2] Derivatives have been investigated for potential anti-inflammatory properties.[2] Furthermore, its bifunctional nature makes it a candidate for use as a chemical linker, for example, in antibody-drug conjugates (ADCs), where a stable linker is required to connect a cytotoxic drug to an antibody.
Caption: Biocatalytic synthesis workflow for cyclohexane-1,4-dicarbaldehyde.
Handling and Safety
Cyclohexane-1,4-dicarbaldehyde should be handled in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be stored in a tightly sealed container under an inert atmosphere (nitrogen) at low temperatures (-20°C) to prevent oxidation and degradation.[10] For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
Cyclohexane-1,4-dicarbaldehyde is a fundamentally important bifunctional building block whose utility is greatly influenced by its stereochemistry. The distinct properties of the cis and trans isomers allow for the tailored synthesis of polymers and complex molecules with specific desired characteristics. With well-established synthetic routes and a broad spectrum of reactivity, CHDA continues to be a valuable tool for researchers and scientists in organic chemistry, materials science, and drug development. A thorough understanding of its properties and handling requirements is essential for its effective and safe application in the laboratory and beyond.
References
-
Beam, C. F., & Bailey, W. J. (1971). A convenient preparation of cyclohexane-1,4-dicarbaldehyde and cyclohexane-1,1,4,4-tetramethanol. Journal of the Chemical Society C: Organic, 2730. DOI: 10.1039/J39710002730. Available from: [Link]
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PubChem. (cis,trans)-1,4-Cyclohexanedicarboxaldehyde. National Center for Biotechnology Information. Available from: [Link]
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SciSpace. (1970). A convenient preparation of cyclohexane-1,4-dicarbaldehyde and cyclohexane-1,1,4,4-tetramethanol. Available from: [Link]
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PubChem. Cyclohexene-1,4-dicarbaldehyde. National Center for Biotechnology Information. Available from: [Link]
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Royal Society of Chemistry. A convenient preparation of cyclohexane-1,4-dicarbaldehyde and cyclohexane-1,1,4,4-tetramethanol. Available from: [Link]
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Wang, J., et al. (2022). Efficient synthesis 1,4-cyclohexanedicarboxaldehyde by an engineered alcohol oxidase. Bioresources and Bioprocessing, 9(1), 70. Available from: [Link]
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Filo. Consider the following reaction. Cyclohexane-1, 4-dicarbaldehyde. Available from: [Link]
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ScienceDirect. Poly(ethylene terephthalate) copolymers containing 1,4-cyclohexane dicarboxylate units. Available from: [Link]
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ResearchGate. (2012). Eco-friendly Poly(butylene 1,4-cyclohexanedicarboxylate): Relationships Between Stereochemistry and Crystallization Behavior. Available from: [Link]
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Wikipedia. 1,4-Cyclohexanedicarboxylic acid. Available from: [Link]
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PubChem. Cyclohexane-1,3-dicarbaldehyde. National Center for Biotechnology Information. Available from: [Link]
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PubMed. (2005). Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. Journal of Organic Chemistry, 70(26), 10726-31. Available from: [Link]
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NIST WebBook. 1,4-Cyclohexanedicarboxylic acid, trans-. Available from: [Link]
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ResearchGate. (2000). Synthesis and properties of poly (1,4-cyclohexanedicarboxylic anhydride). Available from: [Link]
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